molecular formula C19H23NO3 B5723783 2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5723783
M. Wt: 313.4 g/mol
InChI Key: LNVVDMHBYLNVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the family of tetrahydroisoquinolines. It has been studied extensively due to its potential applications in the field of medicine.

Scientific Research Applications

Beta-Adrenergic Activity and Platelet Antiaggregatory Activity

A positional isomer of trimetoquinol, which is related to 2-(2,3,4-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, demonstrated significant beta-adrenergic and platelet antiaggregatory activities. This compound was less active in beta-adrenergic tests but effective as an antiaggregatory agent in platelet-rich plasma preparations (Miller et al., 1980).

Synthesis and Biological Evaluation in Tetrahydroisoquinolines

The synthesis of this compound has been explored for its pharmacological effects, particularly focusing on beta-adrenoreceptor activities. Studies have shown that specific optical isomers of this compound exhibit more potency in these activities (Miller et al., 1975).

Bronchodilator Properties

Research has found that 1-(3',4',5'-trimethoxybenzyl) derivative of tetrahydroisoquinoline shows notable bronchodilator activities, both in vitro and in vivo. This derivative was identified as one of the most active bronchodilators among its class (Yamato et al., 1967).

Cardiovascular System Effects

The compound's effects on the cardiovascular system have also been investigated. It has been found that certain derivatives, like 1-(3', 4', 5'-trimethoxybenzyl)-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline, exhibit significant pharmacological activity on the cardiovascular systems of various experimental animals (Sato et al., 1967).

Platelet Function Inhibition

The stereoisomers of this compound, specifically the trimetoquinol isomers, have been shown to inhibit human platelet function in vitro. The R (+)-isomer was found to be significantly more effective than the S (−)-isomer in inhibiting platelet aggregation (Mayo et al., 1981).

properties

IUPAC Name

2-[(2,3,4-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-17-9-8-16(18(22-2)19(17)23-3)13-20-11-10-14-6-4-5-7-15(14)12-20/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVVDMHBYLNVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCC3=CC=CC=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3,4-Trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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